

A Spectroscopic Guide to Benzaldehyde 2,4-Dinitrophenylhydrazone: An In-Depth Technical Review

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest	
Compound Name:	Benzaldehyde 2,4-Dinitrophenylhydrazone
Cat. No.:	B8809641
	Get Quote

Introduction: The Enduring Relevance of a Classic Derivative

Benzaldehyde 2,4-dinitrophenylhydrazone is an organic compound formed through the condensation reaction of benzaldehyde with 2,4-dinitrophenylhydrazine (DNPH). This reaction, often known as Brady's test, has been a cornerstone of qualitative organic analysis for decades, serving as a reliable method for identifying aldehydes and ketones. The formation of a brightly colored yellow-to-red precipitate, the hydrazone derivative, is a definitive positive test.

Beyond its role in classical identification, the detailed structural elucidation of **Benzaldehyde 2,4-dinitrophenylhydrazone** through modern spectroscopic techniques provides a valuable case study for researchers and drug development professionals. Understanding its spectral signature is crucial for reaction monitoring, purity assessment, and characterization of novel compounds containing similar structural motifs. This guide offers a comprehensive analysis of the Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopic data of this canonical derivative, grounded in the fundamental principles of molecular spectroscopy and supported by established experimental protocols.

Molecular Structure and Spectroscopic Correlation

The spectroscopic properties of **Benzaldehyde 2,4-dinitrophenylhydrazone** are a direct consequence of its molecular architecture. The structure features an extended π -conjugated system that includes a phenyl ring, an imine (C=N) bond, and a 2,4-dinitrophenyl ring. This extensive conjugation, coupled with the presence of strongly electron-withdrawing nitro groups and polar N-H and C=N bonds, gives rise to a unique and highly characteristic spectral fingerprint across various analytical techniques.

Caption: Molecular Structure of **Benzaldehyde 2,4-Dinitrophenylhydrazone**.

Infrared (IR) Spectroscopy

Theoretical Basis: IR spectroscopy probes the vibrational frequencies of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, causing the bonds to stretch or bend. An IR spectrum provides a "molecular fingerprint," allowing for the identification of functional groups present in the sample.

Spectral Interpretation: The IR spectrum of **Benzaldehyde 2,4-dinitrophenylhydrazone** is rich with features that confirm its structure. The key is to look for the disappearance of the aldehyde C=O stretch (around 1700 cm^{-1}) from benzaldehyde and the appearance of new bands corresponding to the N-H and C=N groups.

Key IR Absorption Bands for **Benzaldehyde 2,4-Dinitrophenylhydrazone**

Wavenumber (cm ⁻¹)	Assignment	Functional Group	Rationale for Assignment
~3285	N-H Stretch	Secondary Amine	The N-H bond of the hydrazone moiety gives a characteristic sharp peak in this region.
~3090	Aromatic C-H Stretch	C-H (sp ²)	Stretching vibrations of C-H bonds on the two aromatic rings.
~1618	C=N Stretch (Imine)	Imine	This strong absorption confirms the formation of the hydrazone from the aldehyde.
~1600	C=C Stretch	Aromatic Ring	Skeletal vibrations of the carbon-carbon double bonds within the phenyl rings.
~1516	Asymmetric NO ₂ Stretch	Nitro Group	The electron-withdrawing nitro groups produce a strong, characteristic asymmetric stretching band.
~1329	Symmetric NO ₂ Stretch	Nitro Group	A corresponding strong symmetric stretching band for the nitro groups.
~1136	C-N Stretch	C-NH	Stretching vibration of the carbon-nitrogen single bond.

Note: The exact peak positions can vary slightly based on the sample preparation method (e.g., KBr pellet, ATR) and instrument calibration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical Basis: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. It exploits the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C. The chemical shift (δ) of a nucleus is sensitive to its local electronic environment, while spin-spin coupling between adjacent nuclei provides information about connectivity.

Proton (¹H) NMR Spectroscopy

Spectral Interpretation: The ¹H NMR spectrum of **Benzaldehyde 2,4-dinitrophenylhydrazone** is complex, particularly in the aromatic region, due to the presence of two distinct phenyl rings with multiple non-equivalent protons. The most downfield signals are typically from the N-H and the imine C-H protons due to deshielding effects. The spectrum for a closely related compound, propionaldehyde 2,4-dinitrophenylhydrazone, shows the N-H proton at a very downfield shift of ~11.29 ppm and the protons on the dinitrophenyl ring between 7.80 and 8.78 ppm[1]. Based on this and the structure of benzaldehyde, we can confidently predict the spectral features.

Predicted ¹H NMR Data for **Benzaldehyde 2,4-Dinitrophenylhydrazone** (in DMSO-d₆)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale for Assignment
~11.4	Singlet	1H	N-H	The acidic proton on the nitrogen is highly deshielded and appears far downfield. Its signal is often broad and exchanges with D ₂ O.
~8.8	Doublet	1H	Aromatic H (ortho to -NO ₂)	This proton is ortho to both the hydrazone linkage and a nitro group, leading to significant deshielding.
~8.3	Doublet of Doublets	1H	Aromatic H (para to -NO ₂)	This proton is deshielded by the adjacent nitro group and coupled to two other aromatic protons.
~8.1	Singlet	1H	Imine C-H	The proton on the C=N double bond is deshielded by the double bond and the adjacent aromatic ring.
~7.9	Doublet	1H	Aromatic H (ortho to	This proton is on the dinitrophenyl

			hydrazone)	ring, deshielded by the ring current and adjacent groups.
~7.6-7.8	Multiplet	5H	Phenyl Ring Protons	Protons from the original benzaldehyde ring appear as a complex multiplet in this region.

Carbon (¹³C) NMR Spectroscopy

Spectral Interpretation: The ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms in the molecule. The most deshielded carbon is the imine carbon (C=N), appearing significantly downfield. The aromatic region will show multiple signals due to the different electronic environments of the carbons in both rings. Carbons directly attached to the electron-withdrawing nitro groups will be shifted further downfield compared to other aromatic carbons.

¹³C NMR Data for **Benzaldehyde 2,4-Dinitrophenylhydrazone**

Chemical Shift (δ , ppm)	Assignment	Rationale for Assignment
~156.3	Imine Carbon (C=N)	The sp^2 hybridized carbon of the imine group is significantly deshielded.
~145.2	Aromatic C-NO ₂	Carbon atom directly attached to a nitro group, highly deshielded.
~136.8	Aromatic C-N	Carbon atom on the dinitrophenyl ring attached to the hydrazone nitrogen.
~130.2	Aromatic CH	Aromatic carbons from both rings appear in this general region.
~128.9	Aromatic CH	Aromatic carbons from both rings appear in this general region.
~123.4	Aromatic CH	Aromatic carbons from both rings appear in this general region.
~116.7	Aromatic CH	Aromatic carbons from both rings appear in this general region.

Note: Data is inferred from the spectrum of propionaldehyde 2,4-dinitrophenylhydrazone[1]. Assignments for specific aromatic carbons can be complex without advanced 2D NMR experiments.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Theoretical Basis: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from a ground state to a higher energy excited state. The wavelength of maximum absorption (λ_{max}) is characteristic of the molecule's electronic structure, particularly the extent of its conjugated system.

Spectral Interpretation: **Benzaldehyde 2,4-dinitrophenylhydrazone** possesses a large, extended system of conjugated π -electrons spanning both aromatic rings and the C=N linker. This extensive conjugation, enhanced by the auxochromic -NH- group and the chromophoric -NO₂ groups, lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Consequently, the molecule absorbs light at longer wavelengths, extending into the visible region, which accounts for its characteristic orange-red color. The spectrum typically shows two major absorption bands.

UV-Vis Absorption Data for **Benzaldehyde 2,4-Dinitrophenylhydrazone** (in Ethanol)

λ_{max} (nm)	Electronic Transition	Rationale for Assignment
~353-390	$n \rightarrow \pi$	This transition involves the promotion of a non-bonding electron (from the nitrogen atoms) to an anti-bonding π orbital. It is lower in energy and appears at a longer wavelength.
~235-260	$\pi \rightarrow \pi$	This higher-energy transition involves the promotion of an electron from a π bonding orbital to a π anti-bonding orbital within the extensive conjugated system.

Experimental Protocols & Workflow

Accurate spectroscopic data is predicated on correct sample synthesis and preparation. The following sections provide standardized, field-proven protocols.

Synthesis of Benzaldehyde 2,4-Dinitrophenylhydrazone (Brady's Test)

This protocol describes the classic synthesis via a condensation reaction.[\[2\]](#)[\[3\]](#)

- Prepare Brady's Reagent: Dissolve 0.5 g of 2,4-dinitrophenylhydrazine in 10 mL of concentrated sulfuric acid. Cautiously add this solution to a mixture of 15 mL of ethanol and 5 mL of deionized water with stirring.[2]
- Reaction: In a clean test tube or beaker, take 2 mL of benzaldehyde. Add 10 mL of the prepared Brady's reagent.
- Heating: Gently warm the mixture in a water bath (~50-60°C) for 5-10 minutes.
- Precipitation: Allow the mixture to cool to room temperature, then place it in an ice-water bath to maximize the precipitation of the hydrazone derivative. An orange-to-red colored precipitate will form.
- Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
- Washing & Drying: Wash the collected crystals with a small amount of cold ethanol to remove any unreacted starting materials. Allow the product to air dry completely.

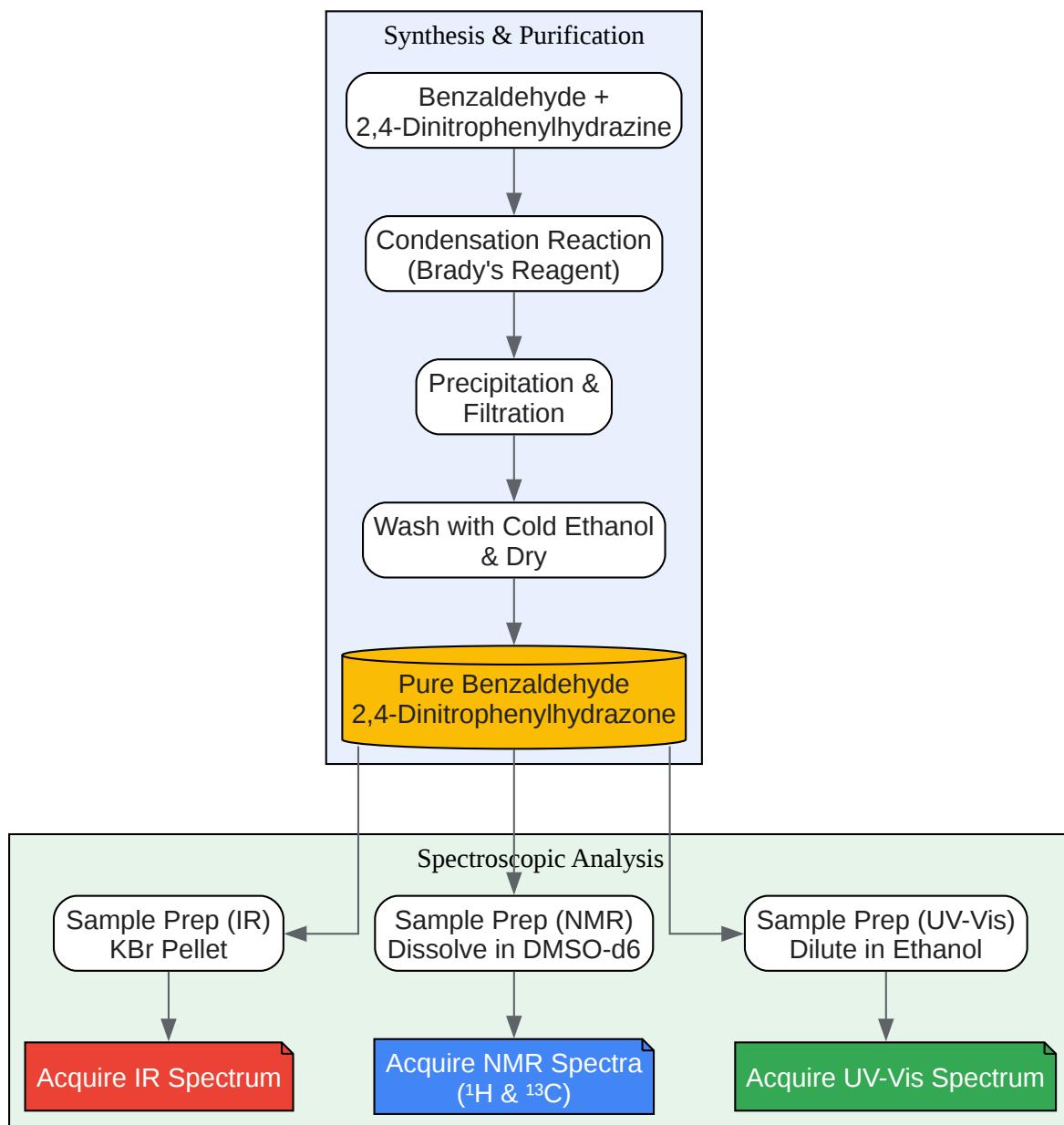
Spectroscopic Sample Preparation

The quality of spectroscopic data is highly dependent on the sample preparation.

1. IR Spectroscopy (KBr Pellet Method)[4][5]

- Objective: To disperse the solid sample in an IR-transparent matrix (KBr) to obtain a high-quality transmission spectrum.
- Protocol:
 - Thoroughly grind 1-2 mg of the dried **Benzaldehyde 2,4-dinitrophenylhydrazone** sample in an agate mortar and pestle.
 - Add approximately 100-200 mg of spectroscopy-grade, dry potassium bromide (KBr) powder.
 - Gently mix the powders, then grind them together until a fine, homogeneous powder is obtained. The particle size should be less than the wavelength of the IR radiation to minimize scattering (~2 μm).

- Transfer the powder mixture to a pellet die.
- Place the die in a hydraulic press and apply a pressure of 8-10 tons for 1-2 minutes. A vacuum can be applied to the die before pressing to remove trapped air and moisture.
- Carefully release the pressure and eject the thin, transparent pellet from the die.
- Mount the pellet in the spectrometer's sample holder for analysis.


2. NMR Spectroscopy (Solution in Deuterated Solvent)[\[6\]](#)[\[7\]](#)

- Objective: To dissolve the sample in a deuterated solvent for high-resolution NMR analysis.
- Protocol:
 - Weigh approximately 5-25 mg of the sample for ^1H NMR (or 50-100 mg for ^{13}C NMR) into a small, clean vial.
 - Add 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). **Benzaldehyde 2,4-dinitrophenylhydrazone** has good solubility in DMSO-d₆.
 - Ensure the sample is fully dissolved. Gentle warming or vortexing can be used if necessary.
 - Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.
 - Cap the NMR tube securely and place it in the NMR spectrometer.

3. UV-Vis Spectroscopy (Solution in Spectroscopic Grade Solvent)[\[8\]](#)[\[9\]](#)

- Objective: To prepare a dilute, particle-free solution for accurate absorbance measurements.
- Protocol:
 - Accurately weigh a small amount of the sample (e.g., 1-5 mg) using an analytical balance.
 - Transfer the sample to a volumetric flask (e.g., 25 mL or 50 mL).

- Add a small amount of a spectroscopic grade solvent (e.g., ethanol, methanol) that is transparent in the desired wavelength range and in which the sample is soluble. Dissolve the sample completely.
- Dilute the solution to the mark with the same solvent and mix thoroughly to create a stock solution of known concentration.
- If the absorbance of the stock solution is too high (typically >1.5 Abs units), perform a serial dilution to obtain a solution with an absorbance maximum in the optimal range of 0.1-1.0.
- Rinse a quartz cuvette with the solvent, then with the sample solution.
- Fill the cuvette with the sample solution. Ensure there are no air bubbles.
- Wipe the optical faces of the cuvette with a lint-free tissue and place it in the spectrophotometer.
- Measure a baseline spectrum using a cuvette filled with the pure solvent before measuring the sample spectrum.

[Click to download full resolution via product page](#)

Caption: General experimental workflow from synthesis to spectroscopic analysis.

Conclusion

The spectroscopic profile of **Benzaldehyde 2,4-dinitrophenylhydrazone** is a powerful illustration of structure-property relationships in organic chemistry. Each technique—IR, NMR, and UV-Vis—provides a unique and complementary piece of the structural puzzle. The IR spectrum confirms the presence of key functional groups (N-H, C=N, NO₂), the NMR spectra elucidate the precise carbon-hydrogen framework, and the UV-Vis spectrum reveals the nature of the extended electronic conjugation responsible for its color. A thorough understanding of these spectral characteristics, combined with rigorous experimental technique, is indispensable for modern chemical research and development, allowing for the unambiguous identification and characterization of complex molecular structures.

References

- Kintek Press. What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Master Solid Sample Analysis. [\[Link\]](#)
- Shimadzu. KBr Pellet Method. [\[Link\]](#)
- Purdue University, College of Engineering. Standard Operating Procedure Ultraviolet–Visible (UV-Vis)
- Iowa State University, Chemical Instrumentation Facility.
- JEOL.
- Di Ludovico, S., et al. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. International Journal of Engineering Technologies and Management Research. [\[Link\]](#)
- AntsLAB. (2019). KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press. [\[Link\]](#)
- Chemistry For Everyone. (2024, February 7). How To Prepare Sample For UV Vis Spectroscopy? [\[Video\]](#). YouTube. [\[Link\]](#)
- University of Calgary. Ultra-violet and visible spectroscopy. [\[Link\]](#)
- University of Babylon. (2021). Experimental No. (14)
- Specac. Making KBr Pellets for FTIR: Step by Step Guide. [\[Link\]](#)
- ResearchGate. How do you prepare a solid sample to measure its absorbance by UV vis spectrophotometer? [\[Link\]](#)
- Haflong Government College.
- The Royal Society of Chemistry. (2016).
- Afonso, C. A. M., et al. (2016). 4.1.2.5. Synthesis of Dibenzalacetone 2,4-Dinitrophenylhydrazone. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry. [\[Link\]](#)

- Çakmak, R., et al. (2022). Syntheses of some hydrazones derived from 2-(aryloyloxy) benzaldehydes and 2,4-dinitrophenylhydrazine and evaluation of their an.
- The Royal Society of Chemistry. (2010).
- Allen, C. F. H. (1932). 2,4-Dinitrophenylhydrazine. Organic Syntheses, 12, 22. [Link]
- National Center for Biotechnology Information. **Benzaldehyde 2,4-Dinitrophenylhydrazone**.
- Brown, W. P. proton 1H NMR spectrum of benzaldehyde C6H5CHO. Doc Brown's Chemistry. [Link]
- ResearchGate.
- Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. (2021).
- Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0006115). [Link]
- SpectraBase. **Benzaldehyde 2,4-dinitrophenylhydrazone**. [Link]
- Musyrifah, A., Hidayati, N., & Yuliasari, N. (2025). Synthesis and Characterization of Schiff Base Compound Benzaldehyde-2,4-Dinitrophenylhydrazone as a Carbonate Anion Sensor. Indonesian Journal of Fundamental and Applied Chemistry. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. rsc.org [rsc.org]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. ajpamc.com [ajpamc.com]
- 4. What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Master Solid Sample Analysis - Kintek Press [kinteksolution.com]
- 5. shimadzu.com [shimadzu.com]
- 6. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
- 7. cif.iastate.edu [cif.iastate.edu]
- 8. engineering.purdue.edu [engineering.purdue.edu]
- 9. web.uvic.ca [web.uvic.ca]

- To cite this document: BenchChem. [A Spectroscopic Guide to Benzaldehyde 2,4-Dinitrophenylhydrazone: An In-Depth Technical Review]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b8809641#spectroscopic-data-for-benzaldehyde-2-4-dinitrophenylhydrazone-ir-nmr-uv-vis>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com